methanone CAS No. 1114850-52-0](/img/structure/B2593383.png)

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

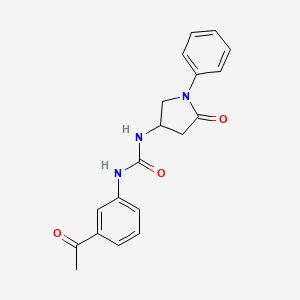

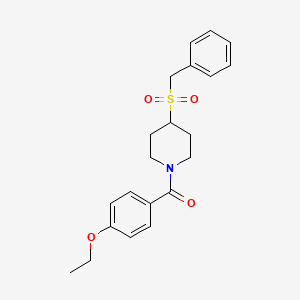

The compound appears to contain several structural components, including a 1,4-benzodioxin ring, a 1,4-benzothiazin ring, and a 4-methylphenyl (or p-tolyl) group . These components are common in various organic compounds and can contribute to a wide range of chemical properties and potential applications.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its component rings and groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structures of organic compounds .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its components. The benzodioxin and benzothiazin rings could potentially participate in electrophilic aromatic substitution reactions, while the p-tolyl group could undergo reactions typical of aromatic methyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by factors such as its molecular structure, the nature of its component groups, and the presence of any functional groups .科学的研究の応用

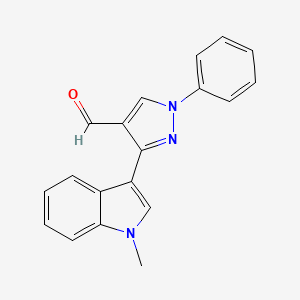

Heterocyclic Derivative Synthesis

The synthesis of heterocyclic derivatives, including 1,4-benzothiazin-2-yl derivatives, is a significant area of study. Katekar (1972) and Nazarenko et al. (2008) explored reactions leading to various heterocyclic compounds, highlighting the versatility and potential applications of these molecules in chemical synthesis and drug development Katekar, 1972; Nazarenko et al., 2008.

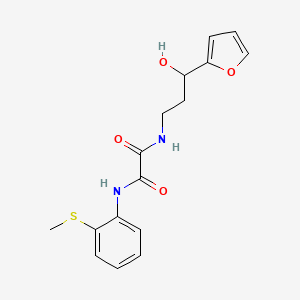

Anti-Inflammatory and Analgesic Activities

Studies on the anti-inflammatory and analgesic activities of 1,4-benzothiazine derivatives have been conducted, revealing potential therapeutic applications. For instance, Gowda et al. (2011) synthesized Schiff and Mannich bases derivatives of 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one and evaluated their anti-inflammatory and analgesic activities Gowda et al., 2011.

Antibacterial and Antifungal Activities

Research into the antimicrobial properties of derivatives of 1,4-benzothiazines has been prominent. Abbasi et al. (2017) synthesized sulfonamides with 1,4-benzodioxin rings and evaluated their antibacterial potential, indicating possible uses as therapeutic agents for inflammatory conditions Abbasi et al., 2017.

Antiretroviral Agent Development

Mizuhara et al. (2012) investigated the structure-activity relationships of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives for the development of potent anti-HIV agents, showcasing the potential of these compounds in antiviral research Mizuhara et al., 2012.

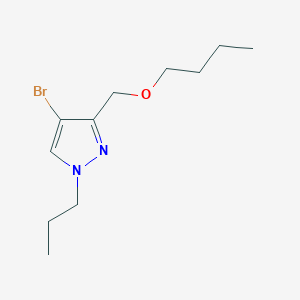

Enzyme Inhibitory Potential

Sulfonamides with benzodioxane and acetamide moieties have been investigated for their enzyme inhibitory potential. Abbasi et al. (2019) explored these compounds' inhibitory activities against α-glucosidase and acetylcholinesterase, providing insights into potential therapeutic applications for metabolic and neurological disorders Abbasi et al., 2019.

作用機序

Safety and Hazards

特性

IUPAC Name |

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO5S/c1-16-6-8-17(9-7-16)24(26)23-15-25(19-4-2-3-5-22(19)31(23,27)28)18-10-11-20-21(14-18)30-13-12-29-20/h2-11,14-15H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCSDUJDFJGAIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2593305.png)

![N-[4-[4-(cyclopropanecarbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]cyclopropanecarboxamide](/img/structure/B2593307.png)

![6-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2593311.png)

![[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid](/img/structure/B2593314.png)

![2-Iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2593317.png)

![N-[4-(dimethylamino)phenyl]-2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2593318.png)

![2-(2-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2593322.png)